Sodium Methyl 2-Sulfolaurate

Catalog No.
S1941131
CAS No.
4016-21-1
M.F
C13H25NaO5S
M. Wt
316.39 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Methyl 2-Sulfolaurate

CAS Number

4016-21-1

Product Name

Sodium Methyl 2-Sulfolaurate

IUPAC Name

sodium;1-methoxy-1-oxododecane-2-sulfonate

Molecular Formula

C13H25NaO5S

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C13H26O5S.Na/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17;/h12H,3-11H2,1-2H3,(H,15,16,17);/q;+1/p-1

InChI Key

DNCZMGOTDKJANE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium Methyl 2-Sulfolaurate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium Methyl 2-Sulfolaurate is a surfactant derived from lauric acid, characterized by its unique structure which includes a sulfonate group attached to a methyl ester. This compound is primarily utilized in cosmetic and industrial applications due to its excellent cleansing and foaming properties. As a sodium salt, it is soluble in water and acts effectively in reducing surface tension, making it suitable for formulations in personal care products such as shampoos, soaps, and detergents .

The synthesis of Sodium Methyl 2-Sulfolaurate typically involves the reaction of lauric acid with chlorosulfonic acid to introduce the sulfonate group, followed by neutralization with sodium carbonate. The general reaction can be represented as follows:

  • Formation of Sulfonate:
    Lauric Acid+Chlorosulfonic AcidSodium Methyl 2 Sulfolaurate\text{Lauric Acid}+\text{Chlorosulfonic Acid}\rightarrow \text{Sodium Methyl 2 Sulfolaurate}
  • Neutralization:
    Sodium Carbonate+Sodium Methyl 2 SulfolaurateFinal Product\text{Sodium Carbonate}+\text{Sodium Methyl 2 Sulfolaurate}\rightarrow \text{Final Product}

This process results in a compound with enhanced hydrophilic properties, suitable for various applications including emulsification and dispersion .

Sodium Methyl 2-Sulfolaurate exhibits low toxicity and is considered safe for use in cosmetic formulations. Its biological activity includes antimicrobial properties, which make it effective against certain pathogens when used in personal care products. Additionally, the compound's ability to form micelles aids in the removal of dirt and oils from surfaces, enhancing its cleansing efficacy .

The synthesis of Sodium Methyl 2-Sulfolaurate can be achieved through several methods:

  • Direct Sulfonation: Involves reacting lauric acid with chlorosulfonic acid under controlled conditions to introduce the sulfonate group.
  • Neutralization Process: Following sulfonation, the product is neutralized with sodium carbonate in an aqueous solution.
  • Extraction and Purification: The crude product is extracted using organic solvents like n-butanol, followed by purification steps to remove impurities .

These methods ensure high yields and purity of the final product.

Sodium Methyl 2-Sulfolaurate finds extensive applications across various industries:

  • Cosmetics: Used as a surfactant in shampoos, conditioners, and body washes due to its cleansing and foaming properties.
  • Industrial Cleaning Agents: Effective in formulations for cleaning agents due to its ability to reduce surface tension.
  • Emulsion Polymerization: Serves as an emulsifier in acrylate emulsion polymerization processes, enhancing stability and performance .

Studies on the interactions of Sodium Methyl 2-Sulfolaurate with other compounds suggest that it can enhance the performance of surfactants when combined with other ingredients. Its ability to form stable emulsions makes it valuable in formulations where oil-water mixtures are present. Furthermore, its low toxicity profile allows for safe use alongside other active ingredients without adverse reactions .

Several compounds exhibit similar properties to Sodium Methyl 2-Sulfolaurate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Sodium Lauryl SulfateSulfate group attached to lauric acidStrong foaming agent; widely used in shampoos
Sodium 2-Hydroxyethyl SulfonateHydroxyethyl sulfonate structureMild on skin; used in sensitive formulations
Sodium MyristateDerived from myristic acid (C14)Emulsifying properties; often used in creams
Sodium Cocoyl IsethionateDerived from coconut oil; isethionate structureGentle surfactant; good skin compatibility

Sodium Methyl 2-Sulfolaurate is unique due to its specific sulfonate structure that enhances both cleansing efficacy and mildness compared to other surfactants . Its application in both cosmetic and industrial fields highlights its versatility and effectiveness as a surfactant.

Raw Material Selection and Precursor Chemistry

Lauric acid obtained from renewable oils such as coconut oil and palm kernel oil is the primary carbon-chain precursor for sodium methyl 2-sulfolaurate. Methanol serves as the esterifying alcohol, whereas sulfur trioxide or chlorosulfonic acid provides the sulfonating sulfur source. Process water must be anhydrous during sulfonation to avoid hydrolysis, and neutralization requires concentrated sodium hydroxide solution to minimise dilution. Table 1 summarises the typical specifications applied in industrial practice.

ParameterLauric acid feedstockMethanolSulfonating agentNeutralising base
Purity (mass %)≥ 99 [1]≥ 99.8 [2]Sulfur trioxide ≥ 99 or chlorosulfonic acid ≥ 96 [3]Sodium hydroxide ≥ 50% w/w [4]
Water content (mass %)≤ 0.1 [1]≤ 0.2 [2]≤ 0.3 [3]
Renewable originCoconut / palm kernel oils [5]Bio-methanol optional [6]Elemental sulfur route available [7]Brine-free caustic by membrane electrolysis [7]

Stepwise Synthesis Pathways

Esterification Process Optimisation

Esterification converts lauric acid to methyl laurate. Conventional sulfuric-acid catalysis achieves high conversions but generates neutralisation salt burdens. Ionic-liquid catalysts such as 1-methyl-2-pyrrolidonium hydrogen sulfate have reduced corrosion and allow lower temperatures. Optimised response-surface modelling delivered 98.58% conversion at 70 °C with a methanol-to-acid molar ratio of 7.68 : 1 and 5.23% (mass) ionic-liquid catalyst in 2.27 h [2]. Kinetic analysis gave an activation energy of 68.45 kJ mol⁻¹ and a frequency factor of 1.92 × 10⁹ min⁻¹, confirming second-order behaviour [2].

Catalyst systemTemperature (°C)Methanol : acid (mol)Time (h)Conversion (mass %)
Sulfuric acid 1% w/w [1]1006 : 14.094.6
1-Methyl-2-pyrrolidonium hydrogen sulfate 5.23% w/w [2]707.68 : 12.2798.58

Sulfonation Reaction Mechanisms

Sulfonation proceeds via an initial 1 : 1 adduct between methyl laurate and sulfur trioxide at approximately –20 °C; formation enthalpy ≈ 58 kJ mol⁻¹ [8]. The activated α-carbon then undergoes a second attack by sulfur trioxide to yield a 2 : 1 adduct. The rate-determining α-sulfonation step displays second-order kinetics with an activation energy near 105 kJ mol⁻¹ [8]. Ageing of the di-adduct above 70 °C liberates sulfur trioxide and rearranges to methyl 2-sulfolauric acid, which is subsequently neutralised.

In a falling-film microreactor, narrow channels (300 × 100 µm) enhance heat removal. Under a sulfur trioxide-to-ester molar ratio of 1.2 at 85 °C, the sulfonated stream reaches an 86.3% α-product content with only 1.2% disodium salt by-product after 19.7 min of combined sulfonation and 90 °C ageing [9].

Neutralisation and Purification Techniques

Bleaching with hydrogen peroxide or sodium peroxoborate between 70 °C and 90 °C removes colour bodies before neutralisation [4]. Continuous loop reactors feeding 27–50% sodium hydroxide achieve pH 4–6.5 within 0.5–1.5 h at 45–65 °C, limiting hydrolysis [4]. Flash evaporation under 0.08 MPa removes residual methanol in 10–30 s and subsequent high-temperature flashing at 90–120 °C reduces water, yielding pastes containing less than 1.5% petroleum-ether-solubles and below 60 Hazen colour units [4]. Final drying delivers powdered sodium methyl 2-sulfolaurate of 35% active matter when blended, or > 90% purity for concentrated products [7].

Industrial-Scale Manufacturing Challenges

The overall route is highly exothermic: sulfonation liberates approximately 100 kJ mol⁻¹, demanding rapid heat removal to prevent side-reactions [3]. Precise sulfur trioxide dosage (< 1.3 molar equivalents) is essential; excess increases disodium salt formation, lowering surfactant performance [9]. Corrosion from sulfur trioxide and hydrogen chloride requires glass-lined or Hastelloy equipment, raising capital costs [3]. Colour management necessitates multi-stage bleaching, while removal of residual methanol and sulfur trioxide vapours imposes stringent off-gas handling. Scaling micro-channel reactors beyond 10 000 t a⁻¹ remains an engineering frontier due to flow maldistribution and cleaning complexity [9]. Table 3 collates major obstacles and typical mitigation strategies.

ChallengeProcess impactMitigation
Exothermic sulfonationHot-spot formation, dark productFalling-film reactors, micro-channels, external chillers [9] [3]
Disodium salt by-productReduced solubility, foam collapseSulfur trioxide control, residence-time optimisation, post-bleaching re-esterification [4] [9]
Colour bodiesMarket rejectionHydrogen peroxide or peroxoborate bleaching, oxidative loop reactors [4]
CorrosionEquipment longevityGlass-lined steel, Hastelloy, dry-nitrogen blanketing [3]
Volatile methanol residuesSafety, odourVacuum flash evaporation and closed-loop recovery [7]

Green Chemistry Approaches in Synthesis

Sustainability advances target renewable feeds, safer reagents and energy efficiency. Waste cooking oil transesterification followed by sodium bisulfite sulfonation under microwave heating at 100 °C produced surfactant with surface tension below 30 mN m⁻¹ and avoided elemental sulfur handling [6]. Ionic-liquid catalysts enable esterification at 70 °C, reducing energy demand by circa 30% relative to mineral acid routes [2]. Falling-film microreactors cut ageing times from hours to minutes, lowering thermal budgets and minimising disodium salts to 1.2% [9]. Continuous peroxide bleaching eliminates chloro-organic effluents associated with chlorine-based agents. Life-cycle assessments indicate palm-oil-derived sodium methyl 2-sulfolaurate exhibits superior biodegradation and a 12% smaller greenhouse gas footprint than linear alkylbenzene sulfonate detergents when methanol is biogenic [5] [7].

Green innovationMeasured benefit
Ionic-liquid esterification [2]98.6% conversion at 70 °C; avoids neutralisation salts
Waste-oil microwave sulfonation [6]Eliminates sulfur trioxide transport; uses sodium bisulfite; 4.5 h reaction
Microreactor sulfonation [9]< 20 min residence; 86.3% desired product; 1.2% disodium salt
Hydrogen-peroxide bleaching [4]Colour < 60 Hazen without chlorinated waste
Closed-loop methanol recovery [7]90% solvent recycle, lowering volatile organic emissions

Stereochemical Configuration

Crystallographic and in-silico conformational studies reveal that the sulfonated α-carbon in sodium methyl 2-sulfolaurate is sp³-hybridized yet lacks configurational definition at production scale, yielding a racemic mixture (R/S) with zero net optical activity [1]. No chiro-optical separation has been reported in commercial streams, and circular dichroism spectra are therefore flat across 190–400 nm, confirming stereochemical neutrality in bulk preparations [1] [2].

Sulfonate Group Orientation

Sulfur trioxide sulfonation of lauric methyl ester proceeds via α-electrophilic attack, placing the -SO₃⁻ moiety α to the carbonyl carbon (C-2) while preserving the methyl ester at C-1. Single-crystal X-ray diffraction shows the sulfonate tetrahedron adopts a gauche orientation (≈64°) relative to the ester plane, minimizing steric clash with the C-3 methylene and fostering intramolecular hydrogen bonding with the sodium-hydration shell [3]. Density-functional optimization supports this orientation as the global minimum, with an energy difference of 3.2 kJ mol⁻¹ from the trans conformer, making the gauche rotamer the dominant solution species at ambient temperature [3] [4].

Spectroscopic Characterization

FTIR Spectral Signatures

Characteristic mid-infrared absorptions are summarized in Table 1. Data combine molten-film and KBr-pellet spectra for purified sodium methyl 2-sulfolaurate [5] [6].

Wavenumber /cm⁻¹AssignmentDiagnostic Significance
3,462 [5]ν(O–H) weak, adsorbed moistureConfirms hygroscopicity
2,921 / 2,850 [5]νas / νs C-H (CH₂)Long aliphatic chain integrity
1,735 [5]ν(C=O) ester carbonylUnhydrolyzed methyl ester
1,225 – 1,170 [6]ν_as(S=O) sulfonateAlpha-sulfonation marker
1,158 [6]ν_s(S=O) sulfonateCorrelates to strong electron withdrawal
1,050 – 1,030 [5]ν(C–O–C) esterSupports intact ester linkage
720 [5]ρ(CH₂) long-chain rockingCrystallinity index estimation

The ν_s(S=O) at 1,158 cm⁻¹ is notably down-shifted (≈20 cm⁻¹) relative to sodium dodecyl sulfate, reflecting the electron-withdrawing influence of the adjacent carbonyl group and serving as a spectral fingerprint for α-sulfo esters [6].

NMR Structural Elucidation

High-field ¹H and ¹³C spectra were recorded in D₂O (25 °C, 500 MHz). Representative chemical shifts appear in Table 2 [5] [7].

Nucleus (Multiplicity)δ/ppmStructural PositionJ/Hz
3 H, s (¹H)3.78 [7]–OCH₃ (ester)
1 H, m (¹H)4.05 [5]H-C-SO₃⁻ (α-CH)6.3
2 H, t (¹H)2.34 [5]-CH₂-C=O7.4
2 H, t (¹H)1.60 [5]β-CH₂7.2
16 H, br m (¹H)1.25 [7]bulk CH₂
3 H, t (¹H)0.88 [5]terminal CH₃7.1
C=O (¹³C)173.4 [5]carbonyl
α-C (¹³C)54.9 [8]C-2 bearing SO₃⁻
OCH₃ (¹³C)51.2 [8]ester methoxy

Downfield displacement of the α-proton (δ 4.05 ppm) versus saturated fatty esters (δ 2.30 ppm) indicates deshielding by the vicinal sulfonate. Two-dimensional COSY confirms coupling between the α-CH and β-CH₂, supporting the contiguous configuration.

Surface-Active Properties

Critical Micelle Concentration (CMC)

Du Noüy ring tensiometry and pyrene solvatochromic assays yield convergent CMC values (Table 3).

MethodTemperature /°CCMCRef.
Surface-tension inflection25233 mg L⁻¹ ≈ 0.74 mM [9]69
Conductivity break-point250.70 mM [10]33
Fluorescence (pyrene I₁/I₃)250.72 ± 0.05 mM [11]67

The log CMC vs carbon-number trend extrapolated from C₁₂–C₁₈ methyl ester sulfonates follows Δlog CMC/Δn ≈ –0.30, comparable with linear alkylbenzene sulfonate but with a 34% lower absolute CMC for the C₁₂ homolog, underscoring superior micellization efficiency in dilute formulations [12].

Krafft Point Behavior

Electrical-conductivity versus temperature plots define the Krafft temperature, the onset of solid–liquid equilibrium (Table 4).

Sample PurityNaCl / mMKrafft Point /°CMeasurement TechniqueRef.
≥ 97% active010.1 [13]Conductometry103
Industrial grade208.0 [14]Conductometry99
C₁₂/C₁₄ eutectic (60 / 40)06.5 [15]Turbidimetry95

Ionic strength depresses T_K via counter-ion shielding, facilitating cold-water applications down to 5 °C when blended with sodium alpha-olefin sulfonate (phase diagram, Section 3.4) [16].

Solution Behavior and Phase Diagrams

Binary and ternary phase equilibria of sodium methyl 2-sulfolaurate with anionic co-surfactants depict regions of molecular dispersion, mixed micelles, and mesophase crystallization (Figure 1). The generalized phase-separation model accounting for micelle charge and counter-ion binding predicts quadruple points where molecular solution, micelles, crystallites, and electrolyte coexist [17].

Key findings:

  • At 5 °C, pure sodium methyl 2-sulfolaurate exceeds solubility above 7 mM, precipitating needle-like hydrates [17].
  • Mixed micelles with sodium lauryl ether sulfate (two ethoxylates) expand the clear domain to 45 mM total surfactant at mole fraction 0.35, delaying crystallization and reducing interfacial tension by 9 mN m⁻¹ [17] [16].
  • Addition of 5 mM calcium chloride marginally reduces solubility (< 2 mN m⁻¹ surface-tension drop), confirming hard-water tolerance due to weaker Ca²⁺ binding relative to Na⁺ [12].

Phase diagrams guide formulation strategy: operate above CMC yet below 0.5 C_sat to ensure micellar stability without seeding crystallites at seasonal lows.

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4016-21-1

Wikipedia

Sodium methyl 2-sulfolaurate

Use Classification

Cosmetics -> Cleansing; Foaming; Surfactant

General Manufacturing Information

Dodecanoic acid, 2-sulfo-, 1-methyl ester, sodium salt (1:1): INACTIVE

Dates

Last modified: 07-22-2023

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